2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane
Overview
Description
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring attached to a phenyl group substituted with bromine, fluorine, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-bromo-6-fluoro-5-ethoxybenzaldehyde and ethylene glycol.
Formation of Dioxolane Ring: The key step involves the formation of the dioxolane ring through a condensation reaction between the aldehyde group of 2-bromo-6-fluoro-5-ethoxybenzaldehyde and ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the removal of water to drive the equilibrium towards the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethoxy group and the dioxolane ring.
Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce diols and aldehydes.
Scientific Research Applications
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique properties, such as polymers or liquid crystals.
Chemical Biology: The compound can serve as a probe for studying biological processes and interactions at the molecular level.
Industrial Chemistry: It can be utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of bromine, fluorine, and ethoxy groups can influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromo-6-fluorophenyl)-1,3-dioxolane: Lacks the ethoxy group, which may affect its chemical reactivity and biological activity.
2-(2-Bromo-5-ethoxyphenyl)-1,3-dioxolane: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
2-(2-Fluoro-5-ethoxyphenyl)-1,3-dioxolane: Lacks the bromine atom, which can impact its reactivity in substitution reactions.
Uniqueness
2-(2-Bromo-6-fluoro-5-ethoxyphenyl)-1,3-dioxolane is unique due to the presence of all three substituents (bromine, fluorine, and ethoxy) on the phenyl ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(6-bromo-3-ethoxy-2-fluorophenyl)-1,3-dioxolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrFO3/c1-2-14-8-4-3-7(12)9(10(8)13)11-15-5-6-16-11/h3-4,11H,2,5-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCVAHYKGQCMJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)Br)C2OCCO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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